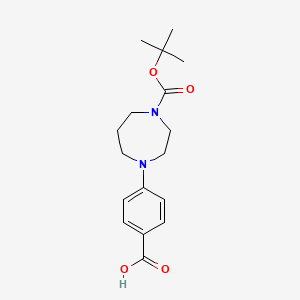
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane, commonly referred to as BPDMS, is an organosilane compound that has become increasingly popular in scientific research due to its wide range of applications. It is a versatile molecule that can be used in a variety of ways, including as a reagent in synthetic chemistry, as a catalyst in organic reactions, and as an additive in biochemistry and physiology experiments. BPDMS has been used in a number of studies to investigate the mechanism of action of various compounds, as well as to understand the biochemical and physiological effects of certain drugs.
Applications De Recherche Scientifique
BPDMS has a number of scientific research applications, the most common of which is its use as a reagent in synthetic chemistry. It is commonly used in the synthesis of a variety of compounds, including organosilicon compounds, organometallic compounds, and organophosphorus compounds. In addition, BPDMS can be used as a catalyst in organic reactions, such as the Wittig reaction. It is also used as an additive in biochemistry and physiology experiments, as it can increase the solubility of certain compounds and enhance the reaction rate of certain reactions.
Mécanisme D'action
The mechanism of action of BPDMS is not fully understood, however, it is believed to be due to its ability to form strong hydrogen bonds with other molecules. It is known to interact with a variety of compounds, including alcohols, amines, and carboxylic acids. It is also known to interact with metal ions, such as sodium and magnesium, which can facilitate the formation of complexes.
Biochemical and Physiological Effects
BPDMS has been shown to have a number of biochemical and physiological effects, the most notable of which is its ability to increase the solubility of certain compounds. This can be beneficial in a number of ways, including improving the absorption of certain drugs and increasing the rate of certain reactions. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an inhibitory effect on certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BPDMS in laboratory experiments has a number of advantages, the most notable of which is its ability to increase the solubility of certain compounds. This can be beneficial in a number of ways, including improving the absorption of certain drugs and increasing the rate of certain reactions. It is also relatively nontoxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of BPDMS in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, its ability to form strong hydrogen bonds with other molecules can lead to the formation of complexes that can interfere with the desired reaction.
Orientations Futures
The use of BPDMS in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One possible direction is to further investigate its mechanism of action and determine how it interacts with other molecules. Another potential direction is to explore its use as a catalyst in other organic reactions, as well as its potential use in drug delivery systems. In addition, further research could be done to investigate its potential biochemical and physiological effects, as well as its potential applications in biotechnology. Finally, further research could be done to explore its potential use as an additive in other laboratory experiments.
Méthodes De Synthèse
BPDMS can be synthesized using a variety of methods, the most common of which is the reaction of dimethylpyrazole and dimethylchlorosilane. This reaction proceeds in the presence of a base, such as sodium hydroxide, and a catalyst, such as a Lewis acid. The reaction yields BPDMS in high yields and purity. Other methods for synthesizing BPDMS include the reaction of dimethylpyrazole and dimethylsilane, as well as the reaction of dimethylpyrazole and dimethyliodosilane.
Propriétés
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4Si/c1-9-7-11(3)15(13-9)17(5,6)16-12(4)8-10(2)14-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOHPJSXQXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)








